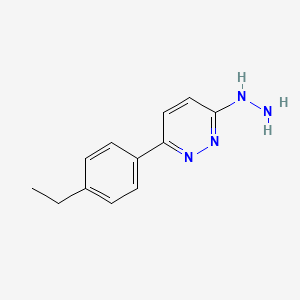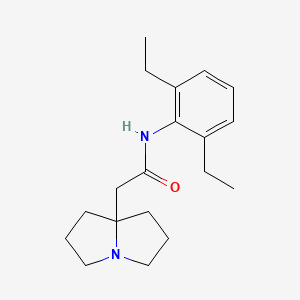
N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is a synthetic organic compound Its structure includes a diethylphenyl group and a tetrahydropyrrolizinyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diethylphenyl intermediate: This could involve the alkylation of a phenol or aniline derivative with ethyl groups.
Synthesis of the tetrahydropyrrolizinyl intermediate: This might involve cyclization reactions starting from appropriate precursors.
Coupling of the intermediates: The final step would involve coupling the diethylphenyl and tetrahydropyrrolizinyl intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions could involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) could be involved.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Diethylphenyl)-acetamide: Lacks the tetrahydropyrrolizinyl group.
2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide: Lacks the diethylphenyl group.
N-(2,6-Dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N-(2,6-Diethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is unique due to the presence of both the diethylphenyl and tetrahydropyrrolizinyl groups, which could confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
88069-54-9 |
|---|---|
Fórmula molecular |
C19H28N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide |
InChI |
InChI=1S/C19H28N2O/c1-3-15-8-5-9-16(4-2)18(15)20-17(22)14-19-10-6-12-21(19)13-7-11-19/h5,8-9H,3-4,6-7,10-14H2,1-2H3,(H,20,22) |
Clave InChI |
SGBXCMYLPMTGAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)CC23CCCN2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


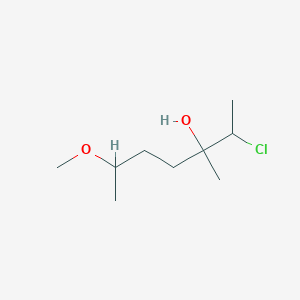
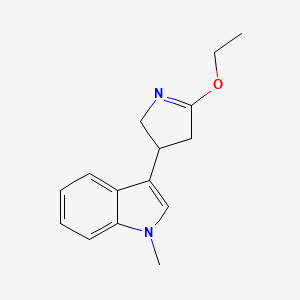


![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

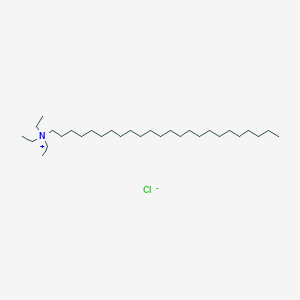
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)


![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
